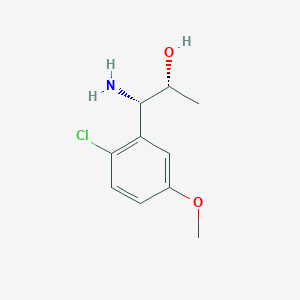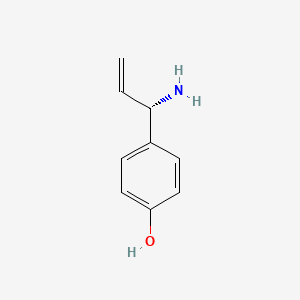
4-((1S)-1-Aminoprop-2-enyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1S)-1-Aminoprop-2-enyl)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound, in particular, has a unique structure where an amino group (-NH2) is attached to a prop-2-enyl side chain, which is further connected to the phenol ring. This structural arrangement gives the compound distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is efficient and can be performed under mild conditions.
Industrial Production Methods: Industrial production of phenolic compounds often involves the hydroxylation of benzene or the oxidation of cumene . These methods are scalable and can produce large quantities of phenolic compounds with high purity. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-((1S)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2), sulfuric acid (H2SO4)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, bromo, and sulfonic acid derivatives
Aplicaciones Científicas De Investigación
4-((1S)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through several mechanisms:
Antioxidant Activity: Phenolic compounds can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: They can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: Phenolic compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
4-Hydroxybenzaldehyde: A phenolic compound with an aldehyde group attached to the benzene ring.
4-Hydroxybenzoic Acid: A phenolic compound with a carboxylic acid group attached to the benzene ring.
Uniqueness: 4-((1S)-1-Aminoprop-2-enyl)phenol is unique due to the presence of the amino group attached to the prop-2-enyl side chain. This structural feature imparts distinct chemical reactivity and biological activity compared to other phenolic compounds.
Propiedades
Número CAS |
1213977-07-1 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2/t9-/m0/s1 |
Clave InChI |
YVLLLFDQHSKYMV-VIFPVBQESA-N |
SMILES isomérico |
C=C[C@@H](C1=CC=C(C=C1)O)N |
SMILES canónico |
C=CC(C1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



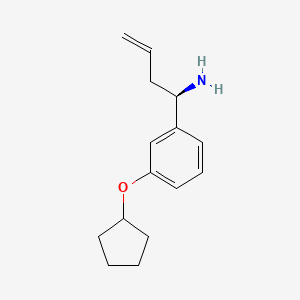
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-A]pyrazin-8-amine](/img/structure/B13045285.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045295.png)
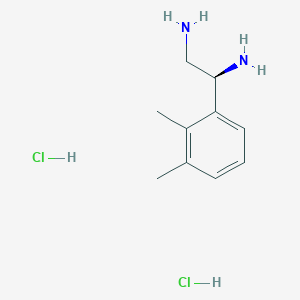

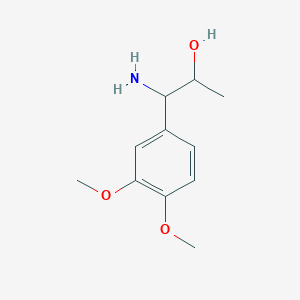
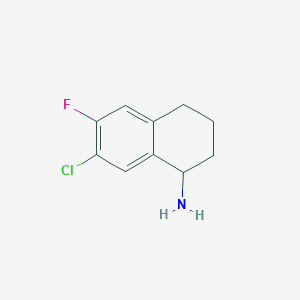
![(3R)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13045328.png)
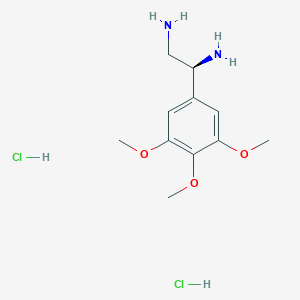
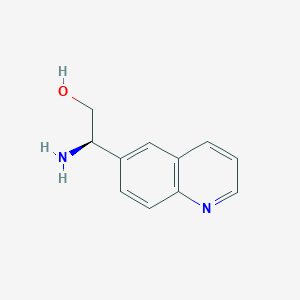
![3-Bromo-6,8-difluoro-2-methylimidazo[1,2-A]pyridine](/img/structure/B13045337.png)
![N'-[(3-chlorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13045339.png)
